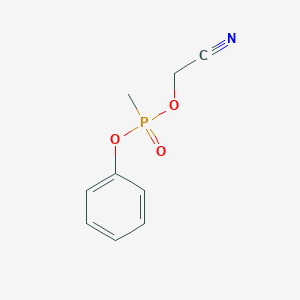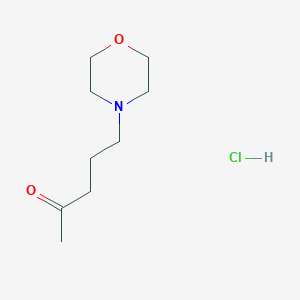![molecular formula C10H12Cl2S B14608943 1-Chloro-4-[(1-chlorobutan-2-yl)sulfanyl]benzene CAS No. 61062-75-7](/img/structure/B14608943.png)
1-Chloro-4-[(1-chlorobutan-2-yl)sulfanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-[(1-chlorobutan-2-yl)sulfanyl]benzene is an organic compound with the molecular formula C10H12Cl2S It is a chlorinated aromatic compound that features a benzene ring substituted with a chlorobutylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-[(1-chlorobutan-2-yl)sulfanyl]benzene typically involves the reaction of 1-chlorobutane with 4-chlorothiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-4-[(1-chlorobutan-2-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms, resulting in the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include the corresponding hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-[(1-chlorobutan-2-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-[(1-chlorobutan-2-yl)sulfanyl]benzene involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of chlorine atoms, making it reactive towards nucleophiles. The sulfanyl group can undergo oxidation or reduction, leading to different chemical transformations. These reactions can affect the compound’s biological activity and its interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-4-[(4-chlorobutyl)sulfanyl]benzene: Similar structure but with a different position of the chlorobutyl group.
1-Chloro-4-(2-chloropropan-2-yl)benzene: Similar structure with a different alkyl group.
Uniqueness
1-Chloro-4-[(1-chlorobutan-2-yl)sulfanyl]benzene is unique due to its specific substitution pattern and the presence of both chlorine and sulfanyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
61062-75-7 |
|---|---|
Molekularformel |
C10H12Cl2S |
Molekulargewicht |
235.17 g/mol |
IUPAC-Name |
1-chloro-4-(1-chlorobutan-2-ylsulfanyl)benzene |
InChI |
InChI=1S/C10H12Cl2S/c1-2-9(7-11)13-10-5-3-8(12)4-6-10/h3-6,9H,2,7H2,1H3 |
InChI-Schlüssel |
MVSLETFMCRUHAO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCl)SC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide](/img/structure/B14608862.png)
![N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B14608875.png)


![1-[3,5-Bis(hexadecyloxy)phenyl]methanamine--hydrogen chloride (1/1)](/img/structure/B14608887.png)




![1-[(3-Isocyanatopropyl)sulfanyl]hexane](/img/structure/B14608908.png)



